molecular formula C20H20O B11953773 1-(9-Phenanthryl)-1-cyclohexanol CAS No. 10468-81-2

1-(9-Phenanthryl)-1-cyclohexanol

Cat. No.: B11953773
CAS No.: 10468-81-2
M. Wt: 276.4 g/mol
InChI Key: LJOLNWJDSJIHKE-UHFFFAOYSA-N
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Description

1-(9-Phenanthryl)-1-cyclohexanol is a cyclohexanol derivative featuring a phenanthrene moiety at the 1-position of the cyclohexanol ring. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties due to its extended π-conjugation and bulky structure. The phenanthryl substituent likely enhances UV absorption and influences solubility and reactivity compared to simpler aryl groups .

Properties

CAS No.

10468-81-2

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

1-phenanthren-9-ylcyclohexan-1-ol

InChI

InChI=1S/C20H20O/c21-20(12-6-1-7-13-20)19-14-15-8-2-3-9-16(15)17-10-4-5-11-18(17)19/h2-5,8-11,14,21H,1,6-7,12-13H2

InChI Key

LJOLNWJDSJIHKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9-Phenanthryl)-1-cyclohexanol can be synthesized through the regioselective functionalization of 9-hydroxyphenanthreneThe reaction typically requires specific catalysts and controlled conditions to ensure the desired regioselectivity .

Industrial Production Methods: Large-scale production of this compound often involves the use of phenanthrene derived from coal tar. The phenanthrene undergoes a series of chemical transformations, including oxidation and functionalization, to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(9-Phenanthryl)-1-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(9-Phenanthryl)-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with various biological molecules, influencing their function. The cyclohexanol group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 1-(9-Phenanthryl)-1-cyclohexanol with structurally related cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Melting Point (°C) Key Features
1-Phenylcyclohexanol C₁₂H₁₆O 176.25 Phenyl ~55–60* Common intermediate; moderate steric bulk
1-Benzylcyclohexanol C₁₃H₁₈O 190.28 Benzyl 55.3–56.4 Increased hydrophobicity
1-(4'-Tolylethynyl)-1-cyclohexanol C₁₅H₁₈O 214.30 Tolylethynyl Not reported Synthesized via Sonogashira coupling; ethynyl group enables cross-coupling reactions
This compound† C₂₀H₁₈O ~274.34 Phenanthryl Estimated >100 High steric hindrance; low solubility in polar solvents

Reactivity and Functionalization

  • Steric Effects: notes that 1-(9-phenanthryl)-1-cyclohexene fails to react with maleic anhydride, unlike smaller analogs, highlighting steric hindrance as a critical factor .
  • Hydroxyl Group Reactivity: The cyclohexanol hydroxyl group enables esterification or etherification, but bulky phenanthryl substituents may slow these reactions .

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